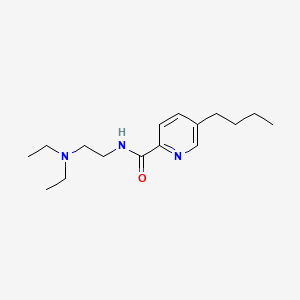
Fusaric acid N,N-diethylaminoethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fusaric acid N,N-diethylaminoethylamide, also known as this compound, is a useful research compound. Its molecular formula is C16H27N3O and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Fusaric acid N,N-diethylaminoethylamide exhibits significant pharmacological properties, making it a candidate for various therapeutic applications.
1.1. Dopamine β-Hydroxylase Inhibition
Fusaric acid is known to inhibit dopamine β-hydroxylase, an enzyme involved in catecholamine biosynthesis. This inhibition can lead to alterations in neurotransmitter levels, which may have implications for treating conditions like hypertension and anxiety disorders .
1.2. Antimicrobial Activity
Research indicates that fusaric acid derivatives, including N,N-diethylaminoethylamide, display antimicrobial properties against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents .
Plant Pathology
Fusaric acid plays a critical role in plant pathology as a virulence factor in pathogenic Fusarium species. Its applications in this field include:
2.1. Phytotoxicity and Disease Resistance
The compound is known to induce wilt symptoms in plants, which can be utilized to study plant responses to pathogen attacks. Understanding these interactions can lead to the development of disease-resistant plant varieties .
2.2. Research Tool for Inducing Resistance
Fusaric acid can be employed as a tool to induce resistance mechanisms in plants against Fusarium wilt disease, providing insights into biochemical pathways involved in plant defense .
Biochemical Research
This compound serves as a valuable research tool in biochemistry:
3.1. Enzyme Inhibition Studies
Due to its ability to inhibit specific enzymes, fusaric acid derivatives are used in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
3.2. Molecular Docking Studies
Molecular docking studies involving fusaric acid derivatives have been conducted to predict their binding interactions with various biological targets, aiding in drug design efforts .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmacology | Dopamine β-hydroxylase inhibition | Potential treatment for hypertension and anxiety |
| Antimicrobial activity | Effective against various bacterial strains | |
| Plant Pathology | Induction of wilt symptoms | Useful for studying plant-pathogen interactions |
| Inducing resistance mechanisms | Insights into biochemical pathways | |
| Biochemical Research | Enzyme inhibition studies | Valuable for understanding enzyme mechanisms |
| Molecular docking studies | Assists in drug design efforts |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study demonstrated that fusaric acid derivatives could effectively inhibit the growth of Staphylococcus aureus, suggesting their potential use as antimicrobial agents .
- Another research focused on the phytotoxic effects of fusaric acid on various crops, revealing its role as a virulence factor that could be targeted for developing resistant plant varieties .
- In biochemical assays, fusaric acid was shown to significantly affect enzyme activity related to neurotransmitter synthesis, indicating its utility in neuropharmacological research .
Propriétés
Numéro CAS |
78272-90-9 |
|---|---|
Formule moléculaire |
C16H27N3O |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
5-butyl-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H27N3O/c1-4-7-8-14-9-10-15(18-13-14)16(20)17-11-12-19(5-2)6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,17,20) |
Clé InChI |
ACBTXRCJPKLVJR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |
SMILES canonique |
CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |
Key on ui other cas no. |
78272-90-9 |
Synonymes |
FADAE fusaric acid N,N-diethylaminoethylamide N,N-diethylaminoethylamide fusaric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















